1,4,6,8-Tetrabromo-dibenzofuran 1,4,6,8-Tetrabromo-dibenzofuran
Brand Name: Vulcanchem
CAS No.: 617707-82-1
VCID: VC19036750
InChI: InChI=1S/C12H4Br4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H
SMILES:
Molecular Formula: C12H4Br4O
Molecular Weight: 483.77 g/mol

1,4,6,8-Tetrabromo-dibenzofuran

CAS No.: 617707-82-1

Cat. No.: VC19036750

Molecular Formula: C12H4Br4O

Molecular Weight: 483.77 g/mol

* For research use only. Not for human or veterinary use.

1,4,6,8-Tetrabromo-dibenzofuran - 617707-82-1

Specification

CAS No. 617707-82-1
Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
IUPAC Name 1,4,6,8-tetrabromodibenzofuran
Standard InChI InChI=1S/C12H4Br4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H
Standard InChI Key FLJOCPMPMOPAJM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br

Introduction

PropertyValue
Molecular FormulaC12H4Br4O\text{C}_{12}\text{H}_4\text{Br}_4\text{O}
Molecular Weight483.77 g/mol
CAS No.617707-82-1
IUPAC Name1,4,6,8-tetrabromodibenzofuran
SMILESC1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br

Physicochemical Properties

1,4,6,8-TeBDF is a crystalline solid with high thermal stability, attributable to its fully brominated aromatic structure. Key properties include:

  • Solubility: Low solubility in water (<0.1 mg/L) but high solubility in organic solvents (e.g., toluene, dichloromethane) .

  • Melting Point: Estimated >250°C based on analogous tetrabromodibenzofurans.

  • Lipophilicity: Log KowK_{\text{ow}} ≈ 7.2, indicating strong bioaccumulation potential .

Environmental Persistence and Bioaccumulation

1,4,6,8-TeBDF exhibits significant environmental persistence due to its resistance to hydrolysis, photolysis, and microbial degradation. Studies on tetrabromodibenzofurans in mice reveal:

  • Elimination Kinetics: Hepatic half-lives of tetrabromodibenzofurans range from 7–15 days, with slower elimination compared to chlorinated analogues .

  • Bioaccumulation Factors (BAF): BAF values in aquatic organisms exceed 5,000, driven by high lipid affinity .

Table 2: Comparative Environmental Behavior of PBDF Isomers

IsomerHalf-Life (Liver, Mice)Log KowK_{\text{ow}}
1,4,6,8-TeBDF10–15 days7.2
2,4,6,8-TeBDF8–12 days7.0

Toxicological Profile

Limited isomer-specific data exist, but general tetrabromodibenzofuran toxicity includes:

  • Hepatotoxicity: In mice, exposure to 2,4,6,8-TeBDF caused liver enlargement and cytochrome P450 induction .

  • Endocrine Disruption: PBDFs antagonize thyroid hormone receptors, disrupting metabolic homeostasis .

  • Carcinogenicity: No direct evidence, but structural analogy to 2,3,7,8-TCDD suggests potential genotoxicity .

Analytical Methods

1,4,6,8-TeBDF is analyzed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): DB-5ms or VF-17ms columns resolve brominated congeners .

  • Derivatization: Methoxylation with trimethylsilyldiazomethane enhances detection sensitivity .

  • Quality Control: Recovery rates for PBDFs in biological matrices range from 50–128% .

Research Gaps and Future Directions

Critical needs include:

  • Isomer-specific toxicity studies.

  • Environmental monitoring data for 1,4,6,8-TeBDF.

  • Development of bromine-specific TEFs for risk quantification .

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